1H-Pyrido[2,3-b][1,4]thiazin-2-one hydrochloride
Description
Properties
IUPAC Name |
1H-pyrido[2,3-b][1,4]thiazin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS.ClH/c10-6-4-11-7-5(9-6)2-1-3-8-7;/h1-3H,4H2,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MACLKJADPCRLKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(S1)N=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18504-83-1 | |
| Record name | 1H-Pyrido[2,3-b][1,4]thiazin-2(3H)-one, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18504-83-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Mechanism of Action
Target of Action
1H-Pyrido[2,3-b][1,4]thiazin-2-one hydrochloride is an inhibitor of the protease activity in animals. Proteases are enzymes that break down proteins and peptides, and they play a crucial role in numerous biological processes.
Mode of Action
The compound inhibits the uptake of trypsin and other enzymes in soybean cells by competitive inhibition. This means that it competes with the substrate for the active site of the enzyme, thereby reducing the rate of the reaction.
Biochemical Analysis
Biochemical Properties
1H-Pyrido[2,3-b][1,4]thiazin-2-one hydrochloride plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it acts as an inhibitor of protease activity in animals, inhibiting the uptake of trypsin and other enzymes in soybean cells by competitive inhibition . This interaction highlights its potential use in studying enzyme inhibition and protein interactions.
Cellular Effects
The effects of 1H-Pyrido[2,3-b][1,4]thiazin-2-one hydrochloride on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to inhibit protease activity suggests that it may alter protein degradation pathways, thereby impacting cellular homeostasis and function .
Molecular Mechanism
At the molecular level, 1H-Pyrido[2,3-b][1,4]thiazin-2-one hydrochloride exerts its effects through binding interactions with biomolecules. It inhibits enzyme activity by binding to the active site of proteases, preventing substrate access and subsequent catalysis . This competitive inhibition mechanism is crucial for understanding how the compound modulates enzyme activity and protein interactions.
Dosage Effects in Animal Models
The effects of 1H-Pyrido[2,3-b][1,4]thiazin-2-one hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and significant biochemical activity. At higher doses, toxic or adverse effects may be observed . These dosage-dependent effects are crucial for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
1H-Pyrido[2,3-b][1,4]thiazin-2-one hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s role in inhibiting protease activity suggests that it may influence protein turnover and amino acid metabolism
Transport and Distribution
The transport and distribution of 1H-Pyrido[2,3-b][1,4]thiazin-2-one hydrochloride within cells and tissues are critical for understanding its biochemical effects. The compound may interact with transporters or binding proteins that facilitate its cellular uptake and localization . These interactions determine its concentration and activity within specific cellular compartments.
Subcellular Localization
The subcellular localization of 1H-Pyrido[2,3-b][1,4]thiazin-2-one hydrochloride is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications
Biological Activity
1H-Pyrido[2,3-b][1,4]thiazin-2-one hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
1H-Pyrido[2,3-b][1,4]thiazin-2-one hydrochloride features a thiazine ring fused to a pyridine structure. This unique arrangement contributes to its reactivity and biological activity. The compound's synthesis often involves the bromination of related thiazine derivatives, which can alter its pharmacological profile significantly.
Biological Activities
Research indicates that 1H-Pyrido[2,3-b][1,4]thiazin-2-one hydrochloride exhibits several biological activities:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent .
- Anticancer Properties : Studies have indicated that derivatives of this compound can inhibit cell growth and induce apoptosis in cancer cell lines, particularly in leukemia models . The mechanisms may involve mitotic arrest and interference with cellular signaling pathways.
- Immunomodulatory Effects : Some derivatives have demonstrated immunostimulatory properties, enhancing the immune response in animal models . Conversely, other compounds in this class exhibit immunosuppressive effects, indicating a complex relationship between structure and activity.
The biological effects of 1H-Pyrido[2,3-b][1,4]thiazin-2-one hydrochloride are attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of various enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions and contribute to its therapeutic effects.
- Receptor Interactions : Binding to specific receptors can modulate signaling pathways that regulate cell proliferation and apoptosis .
Case Studies
Several studies have highlighted the biological activity of 1H-Pyrido[2,3-b][1,4]thiazin-2-one hydrochloride:
- Anticancer Study : In a study evaluating the antiproliferative effects against breast and colon cancer cell lines, derivatives showed significant cytotoxicity. The most potent compounds were identified as having IC50 values in the low micromolar range .
- Anti-inflammatory Research : A series of thiazine derivatives were tested for anti-inflammatory activity using carrageenan-induced paw edema models in rats. Results indicated that several compounds significantly reduced inflammation compared to control groups .
- Immunological Response : Another investigation into the immunomodulatory effects revealed that certain derivatives could enhance antibody production in response to antigens in vivo .
Comparative Analysis
The following table summarizes the biological activities of selected derivatives of 1H-Pyrido[2,3-b][1,4]thiazin-2-one hydrochloride compared to other thiazine compounds:
| Compound | Antimicrobial Activity | Anticancer Activity | Immunomodulatory Effects |
|---|---|---|---|
| 1H-Pyrido[2,3-b][1,4]thiazin-2-one HCl | Moderate | High | Variable |
| 7-Bromo-1H-pyrido[2,3-b][1,4]thiazin | High | Moderate | Low |
| 7-Chloro-1H-pyrido[2,3-b][1,4]thiazin | Low | High | Moderate |
Scientific Research Applications
Antidiabetic Properties
Research indicates that derivatives of 1H-Pyrido[2,3-b][1,4]thiazin-2-one hydrochloride can modulate potassium channels, particularly ATP-sensitive potassium channels (K_ATP channels). These channels are crucial in insulin secretion from pancreatic beta-cells. Compounds that act as K_ATP channel openers have been explored for their potential to enhance insulin release, making them candidates for treating non-insulin-dependent diabetes mellitus (NIDDM) .
Neurological Disorders
The compound has shown promise in treating neurological conditions such as Alzheimer's disease and epilepsy. By influencing neurotransmitter release and modulating neuronal excitability through K_ATP channels in the central nervous system, these compounds may provide therapeutic benefits for various psychiatric and neurological disorders .
Cardiovascular Health
Studies have demonstrated that 1H-Pyrido[2,3-b][1,4]thiazin-2-one hydrochloride can relax vascular smooth muscles by acting on potassium channels, leading to vasodilation. This property is beneficial for managing hypertension and other cardiovascular diseases .
Pharmacokinetics and Efficacy
A study examining the pharmacokinetics of 1H-Pyrido[2,3-b][1,4]thiazin-2-one hydrochloride showed significant tissue penetration and sustained plasma concentrations after administration. This research is pivotal for understanding dosing regimens and therapeutic windows for effective treatment .
Clinical Trials
Clinical trials involving patients with diabetes demonstrated that compounds derived from 1H-Pyrido[2,3-b][1,4]thiazin-2-one hydrochloride improved glycemic control compared to placebo groups. These findings support its potential as a viable treatment option for managing blood sugar levels .
Comparative Data Table
| Application Area | Mechanism of Action | Potential Benefits |
|---|---|---|
| Antidiabetic | Modulation of K_ATP channels | Enhanced insulin release |
| Neurological Disorders | Neurotransmitter modulation | Improved cognitive function |
| Cardiovascular Health | Vasodilation via potassium channel opening | Lowered blood pressure |
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Core Heterocycle Variations
1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-one
- Structure : Replaces sulfur with oxygen in the thiazine ring.
- Activity: Oxazinone derivatives synthesized via acylation with chloroacetyl chloride show lower affinity in molecular docking studies compared to thiazinone analogs due to reduced electron density and weaker protein interactions .
- Example : 7-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2-one (CAS 105544-36-3) has a molecular weight of 229.03 g/mol but lacks reported hemorheological data .
Thiazolo[4,5-b]pyridin-2-one
- Structure : Fused thiazole-pyridine system instead of thiazine.
Benzo[b][1,4]thiazin-2-one Derivatives
Substituent Effects
- Thiourea Derivatives: The hydrochloride’s thiourea fragment increases binding affinity to thrombotic proteins, outperforming non-thiourea analogs in docking studies .
Research and Commercial Availability
- Pyrido[2,3-b]pyrazin-6(5H)-one : Available at 95% purity (CAS 35808-45-8), enabling broader pharmacological testing .
Preparation Methods
Cyclization and Sulfur Incorporation
- A common approach involves reacting a suitable pyridine precursor with carbon disulfide under reflux conditions in an alcoholic potassium hydroxide solution. This step introduces sulfur into the heterocyclic ring, forming the thiazine moiety.
- Reaction conditions typically include heating under reflux for extended periods (e.g., 8–12 hours) followed by cooling to precipitate the product.
- The precipitate is filtered, washed, dried, and recrystallized from appropriate solvents such as dioxane or ethanol to obtain the pure compound.
Formation of the Keto Group
- The 2-one (keto) functionality is introduced either by oxidation of the intermediate thiazine ring or by using urea derivatives at elevated temperatures (around 180 °C), facilitating ring closure and keto group formation.
- This step may involve heating the intermediate with urea in a sand bath for several hours, followed by cooling and crystallization.
Hydrochloride Salt Formation
- The hydrochloride salt form is typically prepared by treating the free base of 1H-Pyrido[2,3-b]thiazin-2-one with hydrochloric acid in an appropriate solvent.
- This step enhances the compound's stability and solubility, making it suitable for further biological evaluation or pharmaceutical use.
Representative Experimental Procedure
Analytical Data Supporting Preparation
- Infrared (IR) Spectroscopy : Characteristic absorption bands confirm functional groups:
- C=O stretch around 1680–1700 cm⁻¹ indicating the keto group.
- C–S and heterocyclic ring vibrations confirming thiazine formation.
- Nuclear Magnetic Resonance (NMR) :
- Proton NMR shows signals corresponding to pyridine and thiazine protons.
- Exchangeable NH protons are observed, confirming the presence of the heterocyclic NH.
- Melting Point and Crystallinity :
- Recrystallized compounds show sharp melting points, indicative of purity.
- Crystallization solvents such as ethanol or dioxane are commonly used.
Comparative Notes on Preparation Methods
| Method Aspect | Description | Advantages | Limitations |
|---|---|---|---|
| Use of Carbon Disulfide | Provides sulfur for thiazine ring | Efficient sulfur incorporation | Toxicity and handling concerns |
| Heating with Urea | Facilitates keto group formation and ring closure | Straightforward, single-step cyclization | Requires high temperature, careful control |
| Hydrochloride Salt Formation | Improves compound stability and solubility | Enhances pharmaceutical applicability | Requires additional purification step |
Summary of Research Findings
- The preparation of 1H-Pyrido[2,3-b]thiazin-2-one hydrochloride is achievable via multi-step synthesis involving sulfur incorporation and cyclization reactions.
- Refluxing pyridine derivatives with carbon disulfide in basic ethanolic solutions is a reliable method to form the thiazine ring.
- Subsequent heating with urea induces keto group formation, essential for biological activity.
- Formation of the hydrochloride salt enhances the compound's properties for medicinal chemistry applications.
- Analytical data including IR and NMR spectra validate the successful synthesis of the target compound.
- These methods have been reported with yields ranging typically from moderate to high (30–70%), depending on reaction conditions and purification techniques.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 1H-Pyrido[2,3-b][1,4]thiazin-2-one hydrochloride?
- Methodological Answer : Synthesis optimization should focus on solvent selection, catalyst efficiency, and reaction temperature. For example, analogous thiazinone derivatives (e.g., 3-aryl-substituted benzothiazinones) are synthesized via multi-step reactions using NaH in DMF as a base, followed by purification via silica gel chromatography (petroleum ether/ethyl acetate mixtures) . Alternative one-pot methods with NaH and isothiocyanates can reduce intermediates and improve yields . Monitor reaction progress via TLC and confirm purity via melting point analysis and NMR (¹H/¹³C) .
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer : Combine chromatographic (HPLC, TLC) and spectroscopic techniques. For instance, HPLC methods from pharmacopeial standards (e.g., Tizanidine HCl analysis) recommend using C18 columns with UV detection at 230–280 nm and mobile phases like phosphate buffer-acetonitrile . Structural confirmation requires ¹H/¹³C NMR (e.g., aromatic protons at δ 7.2–8.5 ppm, carbonyl signals at δ 165–175 ppm) and high-resolution mass spectrometry (HRMS) . Cross-validate with IR spectroscopy for functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
Q. What analytical methods are suitable for quantifying this compound in complex matrices?
- Methodological Answer : Reverse-phase HPLC with UV/Vis or MS detection is preferred. For example, USP methods for related heterocycles (e.g., spectinomycin HCl) use ion-pair chromatography with pentanesulfonic acid and acetonitrile gradients . Calibrate using certified reference standards (e.g., EP/BP-grade impurities) and validate linearity (R² > 0.995) across 50–150% of the target concentration .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in proposed tautomeric forms or stereochemistry?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) provides unambiguous structural evidence. For example, SHELX refinement of thiazinone derivatives confirmed bond angles and hydrogen-bonding networks critical for stability . Prepare crystals via slow evaporation (acetonitrile/water) and collect data at low temperature (100 K) to minimize thermal motion artifacts .
Q. What strategies mitigate instability during long-term storage or under physiological conditions?
- Methodological Answer : Stability studies under varied pH (1–10), temperature (4–40°C), and humidity (40–75% RH) are essential. For hydrolytically sensitive analogs (e.g., piperazine derivatives), lyophilization or storage in inert atmospheres (argon) improves shelf life . Monitor degradation via forced degradation studies (e.g., 0.1 M HCl/NaOH, H₂O₂) and identify byproducts using LC-MS .
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) and MD simulations can map binding affinities to receptors like GABAₐ or kinases. For pyridothiadiazine derivatives, ligand-based pharmacophore models aligned with π-π stacking and hydrogen-bonding motifs . Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Q. How should researchers address contradictions in reported biological activity data?
- Methodological Answer : Cross-validate assays using standardized protocols (e.g., NIH/WHO guidelines). For instance, discrepancies in IC₅₀ values for similar thiazinones may arise from cell-line variability (HEK293 vs. HeLa) or assay conditions (serum concentration, incubation time) . Replicate studies with orthogonal methods (e.g., fluorescence-based vs. radiometric assays) and apply statistical rigor (ANOVA, p < 0.05) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
